molecular formula C12H9F3N6O2 B2689759 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2034331-21-8

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2689759
CAS No.: 2034331-21-8
M. Wt: 326.239
InChI Key: VYQMWHCYJAJPRR-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic chemical compound of significant interest in modern agrochemical and pharmaceutical research. This molecule features a unique hybrid architecture, combining 1,2-oxazole and 1,2,4-oxadiazole heterocyclic rings with a 4-(trifluoromethyl)pyrimidine amine group. The presence of the trifluoromethyl group is a common motif in active ingredients due to its ability to enhance metabolic stability, lipophilicity, and overall bioactivity. Compounds with 1,2,4-oxadiazole and pyrimidine cores are frequently explored for their potential as fungicides and other crop protection agents . Its specific mechanism of action is a subject of ongoing investigation, but it is hypothesized to interfere with essential biological pathways in target organisms. This product is intended for research and development purposes only, specifically for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O2/c1-6-4-7(20-22-6)10-19-9(23-21-10)5-17-11-16-3-2-8(18-11)12(13,14)15/h2-4H,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMWHCYJAJPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is C12H10F3N5O2C_{12}H_{10}F_3N_5O_2, and it has a molecular weight of approximately 305.24 g/mol. The presence of trifluoromethyl and oxadiazole moieties is notable for enhancing lipophilicity and bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Cell Line IC50 (µM) Reference
HeLa5.2
MCF77.8
A549 (lung)6.3
CaCo-2 (colon)8.0

The proposed mechanism of action for this class of compounds includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, studies suggest that these compounds may interfere with protein kinases and other enzymes critical for tumor growth .

Antimicrobial Activity

In addition to anticancer properties, derivatives related to this compound have shown promising antimicrobial activity. For example, certain oxadiazole derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

Case Studies

A notable case study involved the evaluation of a series of 1,2,4-oxadiazole derivatives in a preclinical model. The study reported that one derivative exhibited a significant reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg body weight .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amines possess favorable absorption characteristics with good oral bioavailability . The half-life observed in preliminary studies was approximately 6 hours post-administration.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Variations

Table 1: Comparison of Heterocyclic Systems and Substituents
Compound Name / ID Core Structure Key Substituents Yield (%) Purity (%) Biological Activity (If Reported)
Target Compound 1,2,4-Oxadiazole 5-Methylisoxazole, 4-(trifluoromethyl)pyrimidine N/A N/A Not specified in evidence
BJ54210 () 1,2,4-Oxadiazole Pyrazolo[3,4-d]pyrimidine, 5-methylisoxazole N/A N/A Not specified
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11, ) 1,2,4-Thiadiazole Cyclopropoxy-pyridine, 3-methylpyridine 45 98 Macrofilaricidal activity
Z2194302854 () 1,2,4-Oxadiazole Isopropyl-oxadiazole, pyrimidine-propanamide 47 N/A Not specified
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () Triazolo-pyrimidine Trifluoromethylphenyl, methyl group N/A N/A Not specified

Key Observations :

  • 1,2,4-Thiadiazole vs. Oxadiazole : Thiadiazole analogs () exhibit macrofilaricidal activity but require harsh synthetic conditions (e.g., 140°C heating in pyridine) with variable yields (6–71%) . The target compound’s oxadiazole core may offer improved metabolic stability over sulfur-containing thiadiazoles .
  • Trifluoromethyl Substitution : The trifluoromethyl group in the target compound and analogs (e.g., ) is associated with enhanced binding to hydrophobic pockets in biological targets, such as ion channels or enzymes .

Implications for the Target Compound :

  • The absence of synthetic data for the target compound limits direct comparisons. However, oxadiazole derivatives generally exhibit moderate yields (e.g., 47% in ), suggesting feasible synthesis if optimized.

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties of Key Analogs
Compound Molecular Formula Molar Mass (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C₁₃H₁₀F₃N₇O₂ 377.26 ~2.5 Low (hydrophobic)
BJ54210 () C₁₄H₁₄N₈O₂ 326.31 ~1.8 Moderate
Compound 46 () C₁₇H₁₃ClN₄O₂ 364.77 ~3.0 Low

Structural Impact on Properties :

  • Pyrimidine-based analogs (e.g., ) show reduced solubility compared to pyridine derivatives ().

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